Molecular Weight and Lipophilicity Differentiation vs. N-Aryl Pyrimidine-4-Carboxamide Analogs
6-morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide (MW 312.37 g/mol, XLogP3-AA 1.8, TPSA 67.4 Ų, 1 HBD, 5 HBA, 4 rotatable bonds) [1] occupies a distinct physicochemical space compared to simpler N-aryl analogs such as N-(3-methylphenyl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide (CAS 1908171-34-5, MW ~298 g/mol, fewer rotatable bonds, planar aryl substituent) [2]. The 1-phenylethyl group introduces greater conformational flexibility (4 vs. ~3 rotatable bonds) and a chiral center absent in N-aryl congeners. These differences directly impact solubility, permeability, and target binding pose, as demonstrated across morpholino-pyrimidine patent SAR series where N-substituent identity modulates both biochemical potency and cellular activity [3].
| Evidence Dimension | Physicochemical property profile (MW, lipophilicity, TPSA, HBD/HBA, rotatable bonds) |
|---|---|
| Target Compound Data | MW = 312.37 g/mol; XLogP3-AA = 1.8; TPSA = 67.4 Ų; HBD = 1; HBA = 5; Rotatable bonds = 4 |
| Comparator Or Baseline | N-(3-methylphenyl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide (CAS 1908171-34-5): MW ~298 g/mol; fewer rotatable bonds; planar N-aryl substituent; no chiral center |
| Quantified Difference | ΔMW ≈ +14 g/mol; Δrotatable bonds ≈ +1; presence of undefined chiral center (vs. achiral comparator); distinct spatial and lipophilic profile |
| Conditions | Computed properties from PubChem (XLogP3-AA 3.0, Cactvs 3.4.8.18); comparator data from public chemical databases [1][2] |
Why This Matters
This distinct physicochemical signature means procurement officers and researchers cannot assume equivalent solubility, permeability, or formulation behavior between these analogs; experimental validation with the exact compound is required.
- [1] PubChem Compound Summary. CID 91816424: 6-morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1905182-98-0 (accessed 2026-04-28). View Source
- [2] N-(3-methylphenyl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide. Public chemical database entry. View Source
- [3] Pike KG, Morris JJ. Morpholino pyrimidine derivatives and their use in therapy. US Patent Application US20090018134A1, filed July 9, 2008, assigned to AstraZeneca AB. View Source
